CID 78067712
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78067712” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical data that is used for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 78067712 involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The synthetic routes may involve the use of cyclodextrins for the inclusion complex formation, which improves the physical, chemical, and biological characteristics of the compound .
Industrial Production Methods: Industrial production methods for this compound are likely to involve large-scale synthesis using standardized protocols. These methods ensure the consistent quality and purity of the compound, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78067712 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
CID 78067712 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for understanding metabolic pathways. In medicine, it may be used for drug development and therapeutic applications. In industry, this compound is used for the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of CID 78067712 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78067712 can be identified using PubChem’s 2-D and 3-D neighboring sets. These similar compounds may share structural features or biological activities with this compound .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the particular biological activities it exhibits. This makes it a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and biological activities make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C4H7O2Si |
---|---|
Molekulargewicht |
115.18 g/mol |
InChI |
InChI=1S/C4H7O2Si/c1-4(5)2-3-6-7/h2-3H2,1H3 |
InChI-Schlüssel |
LTRNOJVQTYUHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCO[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.